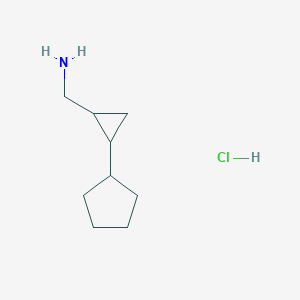

(2-Cyclopentylcyclopropyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Cyclopentylcyclopropyl)methanamine hydrochloride”, also known as CPCC, is a chemical compound belonging to the class of amines. It has a molecular formula of C9H18ClN and a molecular weight of 175.7 . It appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is (2-cyclopropylcyclopentyl)methanamine; hydrochloride . The InChI code is 1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H . The SMILES representation is C1CC(C(C1)C2CC2)CN.Cl .Physical And Chemical Properties Analysis

This compound appears as a powder . The storage temperature is +4 °C . Unfortunately, specific information on its melting point, boiling point, and density is not available .Scientific Research Applications

Synthesis and Antiviral Activity

- (2-Cyclopentylcyclopropyl)methanamine hydrochloride has been synthesized and evaluated for antiviral activities. Certain derivatives of this compound have shown inhibition of the cytopathicity of the influenza A virus, indicating potential as anti-influenza agents (Kolocouris et al., 1994).

Organic Chemistry and Bioactivity

- Research includes synthesizing new derivatives of (1-phenylcyclopentyl)methanamine, related to (2-cyclopentylcyclopropyl)methanamine, which exhibit a broad spectrum of biological activity. This implies the compound's utility in developing bioactive substances (Aghekyan et al., 2013).

Analytical Characterization

- Analytical studies of psychoactive arylcyclohexylamines, closely related to (2-cyclopentylcyclopropyl)methanamine, provide insights into their identification and quantification in biological matrices, important for research and forensic applications (De Paoli et al., 2013).

Novel Compound Synthesis

- Synthesis of novel compounds such as 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine demonstrates the chemical versatility and potential for creating new substances for various applications (Zhai, 2014).

Surface-catalyzed Reactions

- Investigations into surface-catalyzed reactions involving methanamine, similar in structure to (2-cyclopentylcyclopropyl)methanamine, are important for understanding chemical processes on surfaces, relevant in catalysis and material science (Mascavage et al., 2006).

Enantioselective Synthesis

- Studies in enantioselective synthesis involving 2-(2-Arylcyclopropyl)glycines show the potential of cyclopropyl-containing compounds in creating stereospecific molecules, important in pharmaceutical and synthetic organic chemistry (Demir et al., 2004).

Metabolism and Detectability Studies

- Research on 2-Methiopropamine, a thiophene analogue of methamphetamine and structurally related to (2-cyclopentylcyclopropyl)methanamine, contributes to understanding its metabolism and detectability, crucial for pharmacokinetics and toxicology studies (Welter et al., 2013).

Biased Agonists Development

- The development of serotonin 5-HT1A receptor-biased agonists using derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine suggests applications in pharmacology, particularly in the design of drugs with specific receptor targeting (Sniecikowska et al., 2019).

Chromatographic Techniques

- The isolation of branched acyclic polyamines using cation-exchange chromatography and selective complexation, involving ethylidynetris(methanamine), demonstrates advanced techniques in compound purification, essential in chemical research and industry (Geue & Searle, 1983).

Anticancer Activity of Complexes

- Palladium and Platinum complexes based on Schiff bases including R-(phenyl)methanamine show significant anticancer activity against various human cancerous cell lines, indicating the role of such compounds in medicinal chemistry and cancer research (Mbugua et al., 2020).

Safety and Hazards

The compound has a signal word of “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(2-cyclopentylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARPVJXCUBWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC2CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

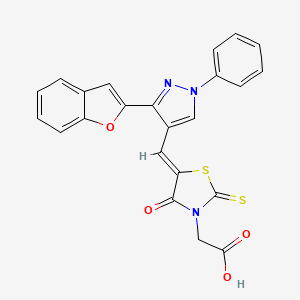

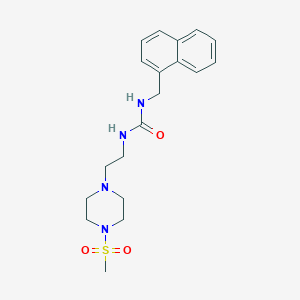

![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)

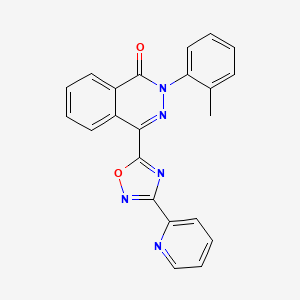

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)

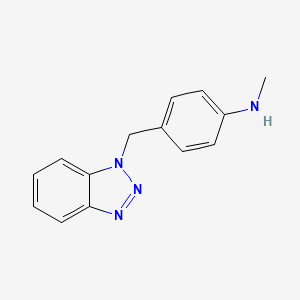

![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)

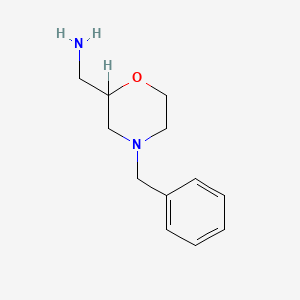

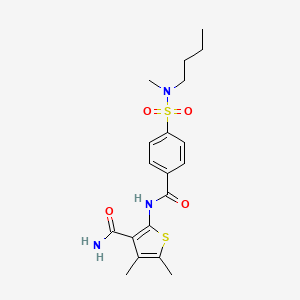

![1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine](/img/structure/B2442187.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)

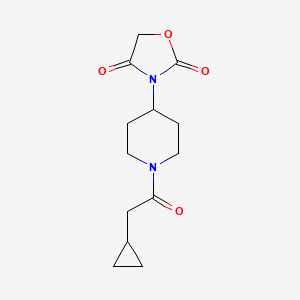

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[(difluoromethyl)sulfanyl]benzamide](/img/structure/B2442189.png)

![N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2442190.png)